

# how to avoid agglomeration of Aerosil R 202 during mixing

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## Compound of Interest

Compound Name: **Aerosil R 202**

Cat. No.: **B1165704**

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## Technical Support Center: AEROSIL® R 202 Dispersion

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding the agglomeration of AEROSIL® R 202 during mixing.

## Troubleshooting Guide

This guide addresses common issues encountered during the dispersion of AEROSIL® R 202.

### Issue 1: Inconsistent Viscosity and Thickening Effects Between Batches

- Possible Cause: Insufficient shear force during mixing. Low shear dispersion, such as with a standard propeller or stirring blade, is often inadequate for properly dispersing fumed silica. [1][2] This leads to inconsistent wetting and deagglomeration of the AEROSIL® R 202 particles.
- Solution: Employ high-shear mixing equipment. For AEROSIL® grades with surface areas between 50-200 m<sup>2</sup>/g, a high-shear disperser (HSD) with a sawtooth-type blade is the minimum requirement.[1][2] For optimal performance, higher-energy equipment like high-intensity mills, sand mills, media mills, or roller mills are recommended.[1] Ensure that the peripheral velocity (tip speed) of your mixing equipment is adequate.

**Issue 2: Poor Grind Behavior, Settling of Particles, and Poor Storage Stability**

- Possible Cause: Under-shearing due to inadequate energy input during the dispersion stage. [2] This is a common issue that results in a failure to break down agglomerates effectively.
- Solution: Increase the shear energy applied during dispersion. This can be achieved by increasing the tip speed of the mixer blade or by using more energy-intensive dispersion equipment.[1] It is also beneficial to create a masterbatch of AEROSIL® R 202 in a portion of the resin or solvent before incorporating it into the main formulation, as this ensures a higher concentration of shear on the particles.[3][4]

**Issue 3: Difficulty Incorporating Hydrophobic AEROSIL® R 202 into Water-Reducible Systems**

- Possible Cause: The sequence of addition is critical in water-reducible systems. If water is present before the hydrophobic fumed silica is properly wetted by the resin or solvent, the water can encapsulate the unwetted powder, making dispersion extremely difficult.[4]
- Solution: Add AEROSIL® R 202 to the vehicle or resin first, without the water.[4] Once the fumed silica is thoroughly wetted and dispersed, the other components, including the final water letdown, can be added.[4] Incorporation of hydrophobic grades becomes challenging when the resin solids drop below 30%. [4]

**Issue 4: Decrease in Viscosity with Increased Mixing Time and Temperature**

- Possible Cause: Excessive temperature buildup during prolonged mixing can be detrimental to some systems, leading to a decrease in viscosity.[1] Continued mixing at high temperatures can negatively affect the formulation.[1] Over-shearing can also occur with very long dispersion times or at very high temperatures, which can lead to added wetting of the fumed silica by the resin and a subsequent loss of rheological effect.[2]
- Solution: Keep the dispersing time to a minimum to prevent excessive heat generation.[1][2] The optimal mixing time and temperature are system-specific and should be determined empirically for each formulation.[1][4] Once sufficient energy has been introduced to the system (indicated by achieving the desired grind or viscosity), further mixing may not be beneficial and could be harmful.[4]

## Frequently Asked Questions (FAQs)

**Q1:** What is the fundamental mechanism for AEROSIL® R 202 to provide thickening and thixotropy?

**A1:** AEROSIL® fumed silica has silanol groups on its surface. During dispersion in a liquid, these particles interact to form a three-dimensional network through hydrogen bonding, which is responsible for the thickening effect.<sup>[3]</sup> This network can be broken down under shear stress (e.g., stirring or shaking), causing the system to become more fluid, and then reforms when the stress is removed. This reversible behavior is known as thixotropy.<sup>[3]</sup> AEROSIL® R 202 is a hydrophobically modified fumed silica, where some of the surface silanol groups are treated.<sup>[1]</sup> <sup>[3]</sup> This modification helps to prevent undesired wetting and can lead to stable thickening and thixotropy, particularly in polar systems like epoxy resins.<sup>[3]</sup>

**Q2:** What is the difference between direct addition and the masterbatch method for incorporating AEROSIL® R 202?

**A2:** In the direct addition method, AEROSIL® R 202 is added directly to the bulk of the formulation. The masterbatch method involves first dispersing a high concentration of AEROSIL® R 202 into a portion of the resin or solvent using high-shear equipment like a dissolver, planetary mixer, triple roll mill, or kneader.<sup>[3]</sup> This concentrate is then diluted into the final formulation. The masterbatch method is generally recommended as it ensures that the fumed silica particles are subjected to high shear forces, leading to better deagglomeration and more stable, long-term performance.<sup>[3][4]</sup>

**Q3:** How do I determine the correct loading level of AEROSIL® R 202 for my formulation?

**A3:** The optimal loading level of AEROSIL® R 202 is highly dependent on the specific formulation and the desired rheological properties.<sup>[1]</sup> For coatings and inks, a starting point of less than 1.0% by weight of the total system is often suggested.<sup>[2]</sup> For anti-settling properties, especially in formulations with high filler content, the loading may be up to 1.5%.<sup>[2]</sup> In adhesives and sealants, typical loading levels are higher, generally in the range of 4-8% by weight.<sup>[2]</sup> The ideal concentration should be determined through experimental trials.<sup>[1]</sup>

**Q4:** Can I use low-shear mixing for AEROSIL® R 202?

A4: Low-shear mixing with equipment like a propeller or standard stirring blade is generally insufficient for dispersing AEROSIL® fumed silica, including AEROSIL® R 202.[1][2] This type of mixing provides minimal energy to wet the fumed silica and break down agglomerates, which can result in inconsistent thickening, poor stability, and settling.[1][2] High-shear dispersion is necessary to achieve optimal performance.[1][2]

## Quantitative Data Summary

Parameter	Recommended Value/Range	Application Impact	Source
AEROSIL® R 202 Loading Level (Coatings & Inks)	< 1.0% by weight (starting point)	Rheological control	[2]
AEROSIL® R 202 Loading Level (Anti-settling)	~1.5% by weight	Prevents settling of heavy fillers	[2]
AEROSIL® R 202 Loading Level (Adhesives & Sealants)	4-8% by weight	Provides desired viscosity and structure	[2]
Low Shear Dispersion (LSD) Tip Speed	1.5 - 6 m/s (5 - 20 ft/s)	Insufficient for proper dispersion	[1]
High Shear Dispersion (HSD) Tip Speed	> 7 m/s (25 ft/s)	Minimum required for effective dispersion	[1]
Suggested HSD Tip Speed (Industrial Applications)	8 - 10 m/s (26 - 32 ft/s)	Sufficient shear for most applications	[1]

## Experimental Protocols

### Protocol 1: Masterbatch Dispersion of AEROSIL® R 202

- Objective: To prepare a concentrated, well-dispersed masterbatch of AEROSIL® R 202 in a liquid medium.

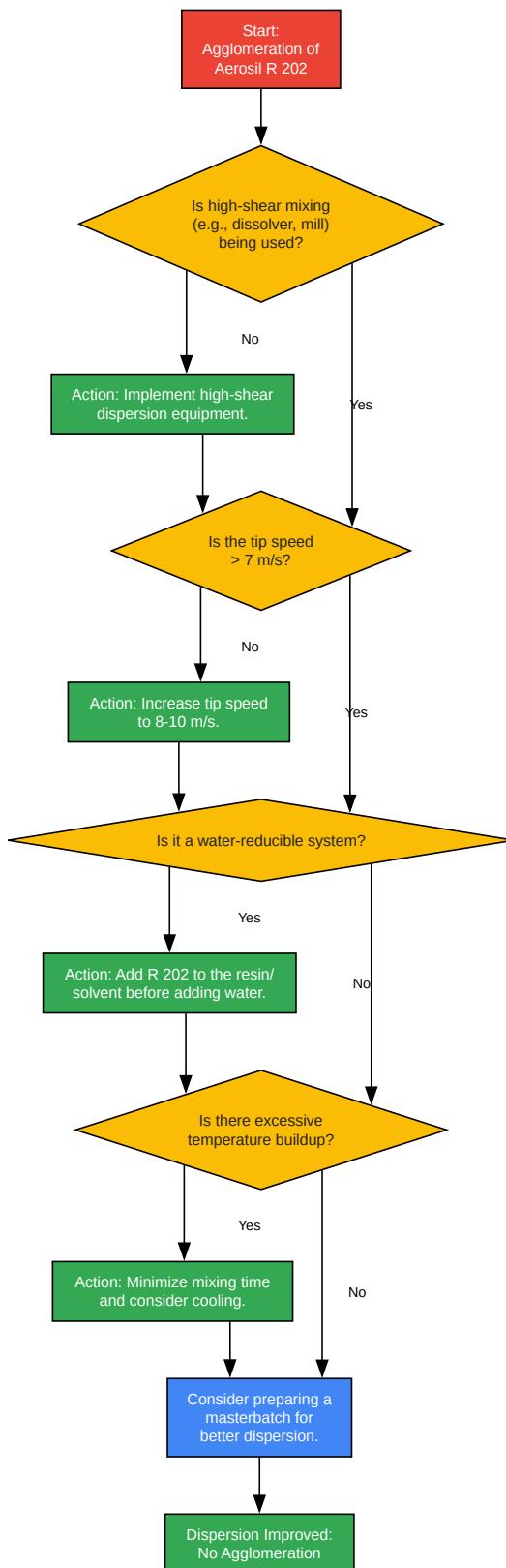
- Materials:
  - AEROSIL® R 202 powder
  - Liquid resin or solvent (a component of the final formulation)
  - High-shear mixer (e.g., dissolver with a sawtooth blade, planetary mixer, triple roll mill)
- Methodology:
  1. Add a predetermined amount of the liquid resin or solvent to a suitable mixing vessel.
  2. While mixing at a low speed to create a vortex, gradually add the AEROSIL® R 202 powder.[\[4\]](#)
  3. Continue mixing at low speed until all the powder is wetted and incorporated into the liquid.[\[4\]](#)
  4. Increase the mixer speed to achieve high shear. For a dissolver, the tip speed should ideally be in the range of 8-10 m/s.[\[1\]](#)
  5. Disperse for a sufficient time to break down agglomerates. The endpoint can be determined by measuring the grind (e.g., using a Hegman gauge) or by reaching a stable viscosity.
  6. Monitor the temperature during mixing to avoid excessive heat buildup.
  7. The resulting masterbatch can then be added to the main formulation.

#### Protocol 2: Direct Dispersion of AEROSIL® R 202 in a Non-Aqueous System

- Objective: To directly disperse AEROSIL® R 202 into a liquid formulation.
- Materials:
  - AEROSIL® R 202 powder
  - Liquid components of the formulation

- High-shear disperser
- Methodology:
  1. To the main mixing vessel containing the initial liquid components, begin agitation at a low speed to form a vortex.
  2. Slowly add the required amount of AEROSIL® R 202 into the vortex.
  3. After all the powder has been added and wetted, increase the speed of the disperser to the recommended tip speed for high-shear dispersion.
  4. Continue mixing under high shear until the desired level of dispersion is achieved, as indicated by viscosity, grind, or other quality control parameters.
  5. Add the remaining components of the formulation and mix until uniform.

## Visualizations

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Caption: Troubleshooting workflow for AEROSIL® R 202 agglomeration.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)